1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
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Description
1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications
Regioselective and Diastereoselective Synthesis
Research led by Jun‐Jie Cao, Jing Sun, and Chaoguo Yan (2018) explored the morpholine-promoted three-component reaction of N-alkylpiperidinone, indane-1,3-dione, and 2-arylideneindane-1,3-dione, producing derivatives with potential applications in the synthesis of complex organic molecules (Cao, Sun, & Yan, 2018).
Molecular Interactions and Crystal Structures
The study by F. B. Kaynak, S. Özbey, and N. Karalı (2013) on the synthesis and crystal structures of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives provided insights into molecular interactions, which are crucial for designing molecules with specific physical and chemical properties (Kaynak, Özbey, & Karalı, 2013).
Hydrolysis of Isatin and Its Derivatives
A. Al-ayed and colleagues (2011) investigated the hydrolysis of 1H-indol-2,3-dione (isatin) and its derivatives, which is relevant for understanding the chemical behavior of indole derivatives in various conditions (Al-ayed et al., 2011).
Antimicrobial Activity
D. Yancheva et al. (2012) synthesized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, and studied its structure and antimicrobial activity, highlighting the potential biomedical applications of morpholine derivatives (Yancheva et al., 2012).
Anticorrosion and Antibacterial Evaluation
Yanhong Miao's work (2014) on the evaluation of 1-(morpholinomethyl)indoline-2,3-dione for corrosion inhibition and antibacterial properties underscores the importance of such compounds in materials science and antimicrobial research (Miao, 2014).
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-6-5-7-17(2)26(16)23(29)22(28)19-14-25(20-9-4-3-8-18(19)20)15-21(27)24-10-12-30-13-11-24/h3-4,8-9,14,16-17H,5-7,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGTEBLIOFJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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